
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenylacetamide moiety attached to the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide typically involves multiple steps. One common method starts with the bromination of 1,3-dimethylxanthine to introduce the bromine atom at the 8th position. This is followed by the acylation of the resulting compound with phenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)ethylideneamino]urea: This compound shares a similar purine core but has different substituents.
8-bromo-1,3-dimethylxanthine: A simpler compound with a similar brominated purine structure.
Uniqueness
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H14BrN5O3 |
|---|---|
Molekulargewicht |
392.21 g/mol |
IUPAC-Name |
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide |
InChI |
InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)20(2)15(19)24)21(14(16)18-12)8-10(22)17-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,17,22) |
InChI-Schlüssel |
FSKQAJIXJZVAGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


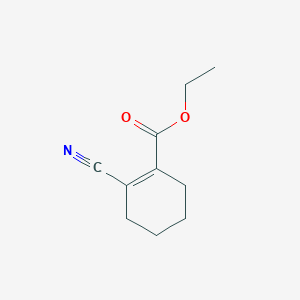

![2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile](/img/structure/B12449864.png)
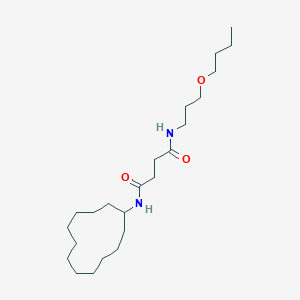
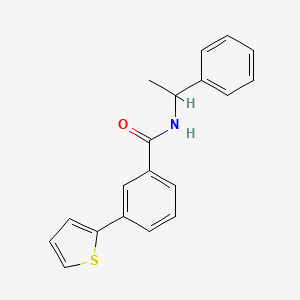
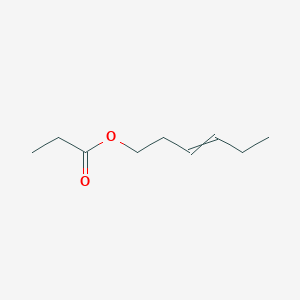
![N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine](/img/structure/B12449894.png)
![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)
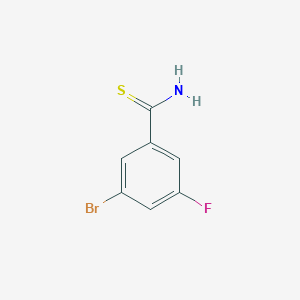

![2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12449910.png)
![[1-(3,5-Difluorophenyl)cyclohexyl]methanamine](/img/structure/B12449913.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12449932.png)
